molecular formula C21H19N3OS B12123339 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12123339
M. Wt: 361.5 g/mol
InChI Key: UZOYJZCKQUYWDU-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a combination of isoquinoline, thiophene, and quinazoline moieties. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Formation of Quinazoline Moiety: This can be synthesized via cyclization reactions involving anthranilic acid derivatives.

    Coupling with Thiophene: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors.
  • Catalysts to enhance reaction rates.
  • Purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or thiophene rings.

    Reduction: Reduction reactions can occur at the quinazoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Activity: Studies may explore its efficacy against cancer cell lines.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Used as a standard or reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering cellular responses.

    Pathway Involvement: Modulation of signaling pathways such as MAPK or PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(phenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a phenyl group instead of thiophene.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one may impart unique electronic properties and biological activities compared to its analogs.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H19N3OS/c25-19-11-16(20-6-3-9-26-20)10-18-17(19)12-22-21(23-18)24-8-7-14-4-1-2-5-15(14)13-24/h1-6,9,12,16H,7-8,10-11,13H2

InChI Key

UZOYJZCKQUYWDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5

Origin of Product

United States

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